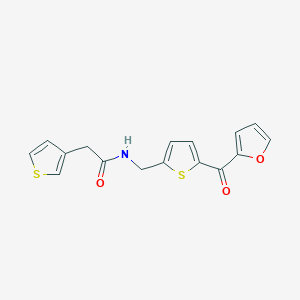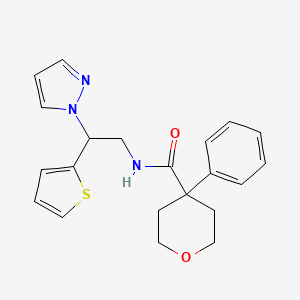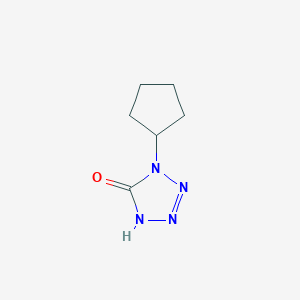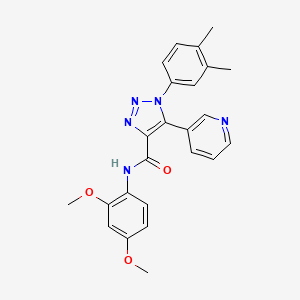![molecular formula C24H23N5O6S2 B2557584 diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate CAS No. 850912-21-9](/img/no-structure.png)
diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H23N5O6S2 and its molecular weight is 541.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related pyrazolopyrimidin-based compounds involves intricate chemical reactions aiming to explore their potential applications in medicinal chemistry. For instance, compounds have been synthesized to investigate their biological activities against various bacteria and fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011). Another study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the diversity in chemical transformations and potential for generating new molecules with significant biological activities (Rahmouni et al., 2014).
Biological Evaluation
The biological evaluation of these compounds is a critical aspect of their scientific applications. Several studies have demonstrated their potential in treating various diseases due to their potent antibacterial, antioxidant, and anticancer activities. For example, a series of pyrazolopyrimidin-4-one derivatives were synthesized and tested for their antitumor activity, revealing significant inhibitory effects on cancer cell lines, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014). Another study synthesized and characterized new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which showed nearly equal antioxidant activity to that of ascorbic acid, suggesting their potential as effective antioxidants (El‐Mekabaty, 2015).
Properties
CAS No. |
850912-21-9 |
|---|---|
Molecular Formula |
C24H23N5O6S2 |
Molecular Weight |
541.6 |
IUPAC Name |
diethyl 3-methyl-5-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H23N5O6S2/c1-4-34-22(32)17-13(3)18(23(33)35-5-2)37-21(17)26-16(30)12-36-24-27-19-15(20(31)28-24)11-25-29(19)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3,(H,26,30)(H,27,28,31) |
InChI Key |
JUORAZXXNUJVSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)

![6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2557511.png)
![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)




![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
